D-Lysine, 5-fluoro- D-Lysine, 5-fluoro-
Brand Name: Vulcanchem
CAS No.: 118101-17-0
VCID: VC20879233
InChI: InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1
SMILES: C(CC(C(=O)O)N)C(CN)F
Molecular Formula: C6H13FN2O2
Molecular Weight: 164.18 g/mol

D-Lysine, 5-fluoro-

CAS No.: 118101-17-0

Cat. No.: VC20879233

Molecular Formula: C6H13FN2O2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

D-Lysine, 5-fluoro- - 118101-17-0

Specification

CAS No. 118101-17-0
Molecular Formula C6H13FN2O2
Molecular Weight 164.18 g/mol
IUPAC Name (2R)-2,6-diamino-5-fluorohexanoic acid
Standard InChI InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1
Standard InChI Key HILHCIBEZCWKBD-BRJRFNKRSA-N
Isomeric SMILES C(CC(CN)F)[C@H](C(=O)O)N
SMILES C(CC(C(=O)O)N)C(CN)F
Canonical SMILES C(CC(C(=O)O)N)C(CN)F

Introduction

ParameterValueSource
Primary Chemical NameD-Lysine, 5-fluoro-, (5R)- (9CI)
CAS Registry Numbers667464-74-6, 118101-17-0
Molecular FormulaC₆H₁₃FN₂O₂
Molar Mass164.18 g/mol
Stereochemistry(5R)- configuration

Structural Characteristics and Physical Properties

The compound features the basic D-lysine structure with a fluorine atom substituted at the 5-position. This fluorination introduces unique physicochemical properties while maintaining the core amino acid functionality. The physical properties of D-Lysine, 5-fluoro- have been determined through both experimental measurements and predictive models.

Table 2: Physical and Chemical Properties

PropertyValueNotes
Density1.209±0.06 g/cm³Predicted value
Boiling Point341.9±42.0 °CPredicted value
pKa2.40±0.28Predicted value
AppearanceSolid powderIn pure form
SolubilityWater-solubleParticularly as hydrochloride salt

The fluorination at the 5-position alters the electron distribution within the molecule, which affects its acid-base properties as reflected in the predicted pKa value of 2.40±0.28 . This is notably different from the typical pKa values of unmodified D-lysine, which has been reported as approximately 2.63 (α-carboxyl) and 10.43 (ε-amino group) for the parent compound .

Derivatives and Related Compounds

D-Lysine, 5-fluoro- exists in multiple forms, including salt derivatives that offer improved stability and solubility profiles for various research applications.

Table 3: Common Derivatives and Related Compounds

Compound NameCAS NumberFormulaNotes
5-Fluoro-D,L-lysine hydrochloride118101-18-1, 58960-25-1C₆H₁₃FN₂O₂·HClRacemic mixture salt form
5(S)-Fluoro-N6-(iminoethyl)-L-lysineNot specifiedNot specifiedSelective iNOS inhibitor
FITC Labeled D-LysineNot specifiedC₂₇H₂₅N₃O₇SFluorescent derivative for bacterial labeling
Rhodamine labeled D-LysineNot specifiedC₃₁H₃₄N₄O₆Fluorescent derivative for microbial imaging

The hydrochloride salt form (5-Fluoro-D,L-lysine hydrochloride) is particularly significant as it provides improved stability and solubility characteristics, making it suitable for various research applications . This salt exhibits a melting point range of 190-213°C, which differs from the predicted boiling point of the free amino acid form .

Biological and Pharmacological Properties

The biological profile of D-Lysine, 5-fluoro- and its derivatives shows promising applications in several research areas:

Enzyme Inhibition Properties

Derivatives of 5-fluoro-lysine have demonstrated selective inhibitory activity against induced nitric oxide synthase (iNOS). Specifically, 5(S)-Fluoro-N6-(iminoethyl)-L-lysine has been reported as a selective iNOS inhibitor . This property suggests potential applications in inflammatory disease research, as selective iNOS inhibition may provide therapeutic benefits in conditions characterized by excessive nitric oxide production.

Bacterial Cell Wall Studies

Fluorinated D-lysine derivatives, particularly those conjugated with fluorescent labels, have proven valuable for studying bacterial cell wall morphology and formation. The FITC-labeled D-lysine is specifically marketed for bacterial labeling applications, with recommended working concentrations between 250-500 μM in DMSO for fluorescent microscopy imaging . These compounds allow researchers to visualize:

  • Bacterial cell wall morphology

  • Cell wall formation or remodeling activity

  • Bacterial viability/activity

  • Bacterial activity on surfaces or in substances

Applications in Current Research

The unique properties of D-Lysine, 5-fluoro- and its derivatives make them valuable tools in several research domains:

Antimicrobial Peptide Research

D-lysine residues, including fluorinated variants, have been incorporated into antimicrobial peptides to enhance their stability against proteolytic degradation while maintaining antimicrobial activity. Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can substantially reduce toxicity to eukaryotic cells with only minimal decreases in antimicrobial efficacy .

Peptide CompositionLifetime in TrypsinNotes
All L-amino acids1 minuteRapid degradation
30% D-amino acids10 minutes10-fold increase in stability
50% D-amino acids>24 hoursSignificant proteolytic resistance

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